molecular formula C14H19ClN2O B2593414 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride CAS No. 141134-83-0

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride

Cat. No. B2593414
CAS RN: 141134-83-0
M. Wt: 266.77
InChI Key: JMLZUWGVEHXDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride is a chemical compound with the CAS Number: 141134-83-0. It has a molecular weight of 266.77 and its IUPAC name is 1-(4-piperidinyl)-3,4-dihydro-2(1H)-quinolinone hydrochloride .

Scientific Research Applications

Discovery of NR2B-Selective NMDA Antagonist

A compound structurally related to 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride, identified as (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone, was discovered as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist. This compound exhibits high selectivity for NR2B subunits containing NMDA receptors, demonstrating therapeutic potential in pain management due to its improved pharmacokinetic properties compared to prototype CP-101,606 (Kawai et al., 2007).

Oxytocin Receptor Antagonist Development

Research on a novel, potent nonpeptide oxytocin receptor antagonist, structurally related to the quinolinone family, showcased its high selectivity and affinity for human oxytocin receptors. This compound's distinguishing features make it a valuable tool for pharmacological studies, offering potential applications in examining oxytocin receptor pharmacology in human and nonhuman primate tissues (Lemaire et al., 2002).

Antipsychotic Properties and Synthesis Advances

Deuterium-labeled isotopes of hydroxyzine and aripiprazole, both containing quinolinone structures, were synthesized for research purposes. These isotopes serve as internal standards, facilitating the study of their non-isotopic forms through quantification analysis. The synthesis process of these labeled compounds highlights the ongoing advancements in understanding and utilizing quinolinone derivatives for scientific research (Vohra et al., 2015).

Quinolinone Derivatives as Potential DNA Fluorescent Probes

A study focusing on the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei including piperidine, under microwave heating, led to compounds characterized for their potential as DNA-specific fluorescent probes. This research opens avenues for using quinolinone derivatives in molecular biology, particularly in DNA detection and analysis (Perin et al., 2011).

Antimicrobial and Antifungal Activities of Quinolinone Derivatives

The synthesis of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones and their evaluation against various microbial strains demonstrated significant biological activity. This study emphasizes the antimicrobial and antifungal potential of quinolinone derivatives, showcasing their importance in developing new therapeutic agents (ANISETTI et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLZUWGVEHXDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CCC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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